molecular formula C11H11N3OS B2760545 6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 477886-09-2

6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B2760545
CAS No.: 477886-09-2
M. Wt: 233.29
InChI Key: UEBMPZNUJVXRMW-UHFFFAOYSA-N
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Description

6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol is a compound that belongs to the class of pyrimidinols, which are known for their diverse biological activities and applications in various fields. This compound features a pyrimidine ring substituted with a pyridinyl group and a methylsulfanyl group, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridine, dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidine or pyridine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-4-pyrimidinol: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.

    6-Methyl-2-(2-pyridinyl)-4-pyrimidinol: Contains a methyl group instead of a methylsulfanyl group, leading to different chemical properties.

    6-(Methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinol: Similar structure but lacks the methyl group on the sulfanyl moiety.

Uniqueness

6-[(methylsulfanyl)methyl]-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the methylsulfanyl and pyridinyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-16-7-8-6-10(15)14-11(13-8)9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMPZNUJVXRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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